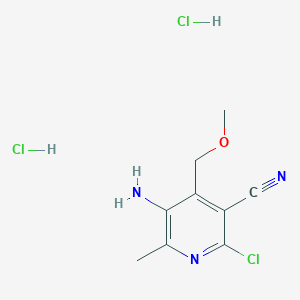

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride

描述

属性

IUPAC Name |

5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O.2ClH/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5;;/h4,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEVLVUNSMLHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)COC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656893 | |

| Record name | 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-33-6 | |

| Record name | 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amination and Chlorination Steps

The amino group at the 5-position is typically introduced via nucleophilic substitution or amination reactions on a chlorinated pyridine intermediate. The chlorine substituent at the 2-position is introduced either by direct chlorination or by using chlorinated starting materials.

- Reaction conditions involve moderate temperatures (50°C to reflux).

- Use of dehydrocondensation agents or catalysts may be employed to facilitate substitution.

- Reaction times vary from 2 to 40 hours, with stirring to ensure homogeneity.

Methoxymethylation

The 4-position methoxymethyl group is introduced by alkoxymethylation, typically involving reaction with methoxymethyl chloride or similar reagents.

- This step may require an inert solvent such as methanol, ethanol, or ethers (e.g., tetrahydrofuran).

- Alkylation is conducted under controlled temperature to prevent side reactions.

Methylation at the 6-Position

Methylation is often performed using methylating agents like methyl iodide or dimethyl sulfate, targeting the 6-position on the pyridine ring.

- The reaction is controlled to avoid over-alkylation.

- Base catalysts may be used to promote methyl group attachment.

Formation of the Dihydrochloride Salt

The free base compound is converted to the dihydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s stability and solubility.

- The salt is typically isolated by crystallization from suitable solvents such as methanol or chloroform.

Reaction Conditions and Solvents

| Step | Temperature Range | Solvents Used | Reaction Time | Notes |

|---|---|---|---|---|

| Amination/Chlorination | 50°C to reflux | Alcohols (methanol, ethanol), ethers (THF), aromatic hydrocarbons (toluene) | 2-40 hours | Stirring recommended |

| Methoxymethylation | Ambient to reflux | Methanol, ethanol, ethers | Several hours | Controlled to avoid side reactions |

| Methylation | Ambient to moderate heat | Polar aprotic solvents | Few hours | Base catalysts used |

| Salt Formation | Ambient | Methanol, chloroform | Until crystallization | Crystallization for purification |

The choice of solvent and reaction conditions is critical to maximize yield and purity while minimizing side reactions.

Purification and Yield

- The crude product after the final reaction is typically purified by recrystallization from methanol or chloroform.

- Hydrolysis or neutralization steps may be applied to remove unwanted substituents or by-products.

- Yields are generally high due to efficient reaction conditions and purification protocols.

Research Findings and Challenges

- Limited direct research is available on this specific compound; however, related pyridine derivatives have shown promising biological activities, indicating the importance of efficient synthesis.

- Challenges include controlling regioselectivity during substitutions and avoiding degradation during salt formation.

- The use of inexpensive and readily available starting materials is emphasized to enable industrial-scale synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Agents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Chlorination | Chlorinating agents or chlorinated precursors | 50°C to reflux | Introduction of 2-chloro group |

| 2 | Amination | Aminating agents | 50°C to reflux | Introduction of 5-amino group |

| 3 | Methoxymethylation | Methoxymethyl chloride or equivalent | Ambient to reflux | Introduction of 4-methoxymethyl group |

| 4 | Methylation | Methyl iodide or dimethyl sulfate | Moderate heat | Introduction of 6-methyl group |

| 5 | Salt Formation | Hydrochloric acid | Ambient | Formation of dihydrochloride salt |

| 6 | Purification | Recrystallization solvents | Ambient | Pure crystalline product |

化学反应分析

Types of Reactions

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form more complex amine derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield amino derivatives, while hydrolysis of the nitrile group can produce carboxylic acids or amides.

科学研究应用

Scientific Research Applications

The compound has a diverse range of applications that can be categorized into several key areas:

Medicinal Chemistry

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies suggest that modifications in the nicotinonitrile structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this have shown promising results in inhibiting tumor growth through targeted enzyme inhibition .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, which is crucial in combating resistant bacterial strains. Research indicates that related nicotinonitriles have demonstrated significant inhibition of bacterial growth, suggesting this compound may have similar effects .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism. Inhibitors of ACC are considered potential therapeutic agents for metabolic diseases like obesity and dyslipidemia .

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

- Anticancer Potential : A study published in the Journal of Medicinal Chemistry explored related compounds' anticancer properties, indicating that structural modifications can significantly enhance cytotoxicity against cancer cells .

- Enzyme Inhibition : Research indicates that the compound effectively inhibits ACC, suggesting potential applications in treating metabolic disorders linked to fatty acid synthesis .

- Comparative Studies : Comparative analyses have shown that chlorinated variants like this compound demonstrate enhanced binding affinity to biological targets compared to their bromo counterparts, indicating a potential for greater therapeutic efficacy .

作用机制

The mechanism of action of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

相似化合物的比较

Table 1: Structural Comparison with Similar Dihydrochloride Salts

Key Observations :

- Trientine dihydrochloride (a polyamine) and azoamidine dihydrochlorides (polymerization initiators) serve distinct purposes compared to the pyridine-based target .

Physicochemical Properties Comparison

Table 2: Physicochemical Properties

Key Observations :

Key Observations :

生物活性

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 284.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a nicotinonitrile core, which is essential for its biological activity. The presence of functional groups such as amino, chloro, methoxymethyl, and methyl contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3O·2HCl |

| Molecular Weight | 284.57 g/mol |

| IUPAC Name | 5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile; dihydrochloride |

| CAS Number | 1185303-33-6 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to inhibit specific enzyme activities, which can lead to alterations in metabolic pathways. Common targets include kinases and proteases involved in cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have been studied for their ability to combat resistant bacterial strains. For instance, studies involving related nicotinonitriles have demonstrated significant inhibition of bacterial growth, suggesting that this compound may also possess similar effects.

Case Studies and Research Findings

- Anticancer Potential : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds, indicating that modifications in the nicotinonitrile structure can enhance cytotoxicity against cancer cell lines . The unique functional groups in this compound may similarly influence its effectiveness as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism. Inhibitors of ACC are considered potential therapeutic agents for obesity and dyslipidemia . This suggests that this compound could be explored further in metabolic disease contexts.

- Comparative Studies : When compared to similar compounds such as 2-amino-5-bromo-nicotinonitrile, the chlorinated variant demonstrated enhanced binding affinity to certain biological targets, indicating a potential for greater efficacy in therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride?

Methodological Answer: Synthesis typically involves multi-step procedures. For dihydrochloride salt formation, a two-step approach is common:

Intermediate Preparation : React a halogenated precursor (e.g., 5-chloro-2-methyl-aminobenzophenone) with a functionalized acid or amine under reflux conditions in chlorobenzene or similar solvents (30+ hours).

Salt Formation : Treat the free base with hydrochloric acid in a controlled environment to precipitate the dihydrochloride salt. Recrystallization in ethanol or aqueous K₂CO₃ enhances purity .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid byproducts.

Q. How should the solubility and stability of this compound be optimized in experimental settings?

Methodological Answer:

- Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Use polar solvents (e.g., water, DMSO) at physiological pH for biological assays. Pre-solubilize in warm ethanol for organic-phase experiments .

- Stability : Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. Stability under accelerated conditions (40°C/75% RH) should be validated via HPLC to detect degradation products .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against reference standards. Impurity profiling requires spiking with known degradation products (e.g., free base or des-chloro analogs) .

- Structure : Confirm via -/-NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS). For dihydrochloride confirmation, analyze chloride content via ion chromatography .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Validation : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial studies). Replicate conflicting studies under identical conditions (pH, temperature, cell lines).

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ calculations with non-linear regression models to account for batch-to-batch variability. Use positive controls (e.g., octenidine dihydrochloride for antimicrobial studies) .

Q. What strategies are effective in elucidating the mechanism of action (MoA) of this compound in antimicrobial studies?

Methodological Answer:

- Membrane Disruption Assays : Use fluorescent probes (e.g., propidium iodide) to assess bacterial membrane integrity. Compare results with cationic antiseptics like octenidine dihydrochloride, which disrupt cell envelopes via electrostatic interactions .

- Transcriptomic Profiling : Conduct RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., efflux pumps, biofilm formation).

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

Methodological Answer:

- Systematic Substitution : Replace the methoxymethyl or chloro groups with bioisosteres (e.g., ethoxymethyl, fluoro). Evaluate changes in logP, solubility, and bioactivity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). Validate predictions with in vitro enzyme inhibition assays .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

- Pharmacokinetics : Use rodent models (Sprague-Dawley rats) for IV/PO administration. Collect plasma samples at intervals (0–24h) and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life.

- Toxicity : Conduct acute toxicity studies per OECD guidelines. Monitor histopathology in liver/kidney tissues. Reference safety data from structurally related compounds (e.g., 2-Amino-6-methylnicotinonitrile’s carcinogenicity classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。